S6(229-239)

Beschreibung

BenchChem offers high-quality S6(229-239) suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about S6(229-239) including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

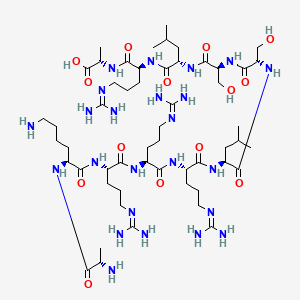

Molekularformel |

C54H104N24O14 |

|---|---|

Molekulargewicht |

1313.6 g/mol |

IUPAC-Name |

(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-2-aminopropanoyl]amino]hexanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-4-methylpentanoyl]amino]-3-hydroxypropanoyl]amino]-3-hydroxypropanoyl]amino]-4-methylpentanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]propanoic acid |

InChI |

InChI=1S/C54H104N24O14/c1-27(2)23-36(46(87)74-32(14-9-19-65-51(57)58)41(82)69-30(6)50(91)92)76-48(89)38(25-79)78-49(90)39(26-80)77-47(88)37(24-28(3)4)75-45(86)35(17-12-22-68-54(63)64)73-44(85)34(16-11-21-67-53(61)62)72-43(84)33(15-10-20-66-52(59)60)71-42(83)31(13-7-8-18-55)70-40(81)29(5)56/h27-39,79-80H,7-26,55-56H2,1-6H3,(H,69,82)(H,70,81)(H,71,83)(H,72,84)(H,73,85)(H,74,87)(H,75,86)(H,76,89)(H,77,88)(H,78,90)(H,91,92)(H4,57,58,65)(H4,59,60,66)(H4,61,62,67)(H4,63,64,68)/t29-,30-,31-,32-,33-,34-,35-,36-,37-,38-,39-/m0/s1 |

InChI-Schlüssel |

INARJFAOSSGZJT-RQZRTJOXSA-N |

Isomerische SMILES |

C[C@@H](C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CCCN=C(N)N)C(=O)N[C@@H](CCCN=C(N)N)C(=O)N[C@@H](CCCN=C(N)N)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CO)C(=O)N[C@@H](CO)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CCCN=C(N)N)C(=O)N[C@@H](C)C(=O)O)N |

Kanonische SMILES |

CC(C)CC(C(=O)NC(CO)C(=O)NC(CO)C(=O)NC(CC(C)C)C(=O)NC(CCCN=C(N)N)C(=O)NC(C)C(=O)O)NC(=O)C(CCCN=C(N)N)NC(=O)C(CCCN=C(N)N)NC(=O)C(CCCN=C(N)N)NC(=O)C(CCCCN)NC(=O)C(C)N |

Herkunft des Produkts |

United States |

Foundational & Exploratory

The Function of S6(229-239) Peptide: A Substrate for Probing Kinase Activity

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The S6(229-239) peptide, a synthetic fragment of the 40S ribosomal protein S6, serves as a critical tool in cellular biology and drug discovery. Its primary function is to act as a substrate for a variety of serine/threonine kinases, making it an invaluable reagent for studying kinase activity and screening for potential inhibitors. This guide provides a comprehensive overview of the S6(229-239) peptide, including its role in key signaling pathways, quantitative data on its interaction with various kinases, and detailed experimental protocols for its use in kinase assays.

Core Function and Mechanism of Action

The S6(229-239) peptide is a biologically active peptide corresponding to amino acids 229-239 of the ribosomal protein S6.[1][2] Its fundamental role is to be a target for phosphorylation by several key protein kinases.[3][4][5] The phosphorylation of ribosomal protein S6 is a pivotal event in the regulation of protein synthesis and cell growth, and this peptide fragment encapsulates the primary phosphorylation sites.

The peptide contains multiple serine residues that can be phosphorylated, with Ser236 being a predominant site for many kinases.[5] The amino acid sequence surrounding these phosphorylation sites provides the specificity for recognition and binding by the catalytic domain of the kinases.

Role in Cellular Signaling Pathways

The phosphorylation of ribosomal protein S6, and by extension the S6(229-239) peptide, is a convergence point for several critical signaling pathways that control cell growth, proliferation, and metabolism.

The PI3K/Akt/mTOR/S6K1 Signaling Pathway

The mTOR/S6K1 signaling pathway is a central regulator of cell growth and protein synthesis. Upon activation by upstream signals such as growth factors, mTORC1 phosphorylates and activates S6 Kinase 1 (S6K1). S6K1 then phosphorylates ribosomal protein S6, leading to enhanced translation of specific mRNAs.

Caption: The PI3K/Akt/mTOR/S6K1 signaling cascade leading to protein synthesis.

Protein Kinase C (PKC) Signaling

Protein Kinase C (PKC) is a family of kinases involved in a wide array of cellular processes, including cell proliferation, differentiation, and apoptosis. Certain isoforms of PKC can phosphorylate ribosomal protein S6, indicating a crosstalk between PKC signaling and the regulation of translation.

Caption: Activation of PKC leading to phosphorylation of downstream targets.

Rho-Kinase (ROCK) Signaling

The Rho-GTPase family and their downstream effectors, the Rho-kinases (ROCK1 and ROCK2), are key regulators of the actin cytoskeleton, cell adhesion, and motility. ROCKs have also been shown to phosphorylate ribosomal protein S6, suggesting a role in coordinating cytoskeletal changes with protein synthesis.

Caption: The RhoA/ROCK signaling pathway and its downstream effects.

Quantitative Data

The S6(229-239) peptide has been characterized as a substrate for several kinases, with its kinetic parameters providing valuable insights into enzyme-substrate interactions.

| Kinase | Michaelis Constant (Km) | Dissociation Constant (Kd) | Catalytic Rate (kcat) | Vmax | Notes | Reference |

| Xenopus oocyte kinase | ~0.5 µM | - | - | - | Phosphorylation predominantly on Ser236. | [5] |

| Protease-Activated Kinase 1 (PAK-1) | 3.4 µM | - | - | 3.1 pmol/min/mg | For the trypsin-activated enzyme. | [6] |

| S6 Kinase 1 (S6K1) | 4-5 µM | 180 µM (for peptide) | - | - | High-affinity ATP binding precedes low-affinity peptide binding. | [7] |

| S6K1 (T389E mutant) | - | 1.5 µM | 1.2 s⁻¹ | - | Phosphomimicking mutant. | [8] |

| Native S6K1 | - | 1.2 µM | 1.1 s⁻¹ | - | [8] | |

| [Ala238]S6(229-239) with Xenopus oocyte kinase | Increased | - | - | ~6-fold reduction | Substitution of Arg238 with Alanine shifts phosphorylation from Ser236 to Ser235. | [5] |

Experimental Protocols

The S6(229-239) peptide is widely used in in vitro kinase assays to measure the activity of specific kinases. Below are representative protocols.

Rho-Kinase 2 (ROCK2) Activity Assay

This protocol is adapted from a high-throughput screening assay for ROCK2 inhibitors.[9]

Materials:

-

S6(229-239) peptide

-

Recombinant active ROCK2 enzyme

-

ATP

-

Assay Buffer: 50 mM HEPES pH 7.3, 10 mM MgCl₂, 0.1% BSA, 2 mM DTT

-

Kinase-Glo® Luminescent Kinase Assay Kit (Promega)

-

384-well microtiter plates

Procedure:

-

Prepare a solution containing 20 µM ATP and 20 µM S6(229-239) peptide in the assay buffer.

-

Dispense 5 µL of the ATP/peptide solution into each well of a 384-well plate.

-

Add 20 nL of test compounds (dissolved in DMSO) or DMSO as a negative control to the appropriate wells.

-

Initiate the enzymatic reaction by adding 5 µL of 8 nM ROCK2 solution in assay buffer to each well.

-

Incubate the plate for 1 hour at 25°C.

-

Add 10 µL of Kinase-Glo® reagent to each well to stop the reaction and measure the remaining ATP.

-

Measure the luminescence signal, which is inversely proportional to ROCK2 activity.

References

- 1. Frontiers | S6 kinase 1 at the central node of cell size and ageing [frontiersin.org]

- 2. creative-diagnostics.com [creative-diagnostics.com]

- 3. researchgate.net [researchgate.net]

- 4. creative-diagnostics.com [creative-diagnostics.com]

- 5. Protein Kinase C Signaling | Cell Signaling Technology [cellsignal.com]

- 6. espace.library.uq.edu.au [espace.library.uq.edu.au]

- 7. Research Portal [scholarship.miami.edu]

- 8. Mechanism of PDK1-catalyzed Thr-229 phosphorylation of the S6K1 protein kinase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

S6(229-239) Peptide: A Technical Guide to its Mechanism of Action and Experimental Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

The S6(229-239) peptide, a synthetic fragment of the 40S ribosomal protein S6 (rpS6), serves as a pivotal tool in the study of cellular signaling pathways, particularly those governed by serine/threonine kinases. Its primary mechanism of action is to act as a specific substrate for a variety of kinases, including p70 S6 Kinase (S6K1), Protein Kinase C (PKC), and Rho-Associated Kinase (ROCK). Encompassing key phosphorylation sites of the native rpS6 protein, the S6(229-239) peptide allows for the precise in vitro and in situ investigation of kinase activity, substrate specificity, and the efficacy of kinase inhibitors. This guide provides a comprehensive overview of the S6(229-239) peptide's mechanism of action, detailed experimental protocols for its use, and a summary of relevant quantitative data to facilitate its application in research and drug development.

Introduction to Ribosomal Protein S6 and the S6(229-239) Peptide

Ribosomal protein S6 is a crucial component of the 40S ribosomal subunit and plays a significant role in the regulation of protein synthesis, cell growth, and proliferation.[1] The phosphorylation of rpS6 is a key post-translational modification that is dynamically regulated by various signaling pathways in response to growth factors, nutrients, and mitogens.[2] The C-terminal region of rpS6 contains a cluster of five serine residues (Ser235, Ser236, Ser240, Ser244, and Ser247) that are hierarchically phosphorylated by multiple kinases.[3]

The S6(229-239) peptide, with the amino acid sequence AKRRRLSSLRA, represents a critical portion of this C-terminal region and includes the physiologically relevant phosphorylation sites Ser235 and Ser236.[4][5][6][7] This synthetic peptide has become an invaluable substrate for in vitro kinase assays due to its ability to be specifically phosphorylated by key kinases involved in cell signaling.

Mechanism of Action: A Substrate for Key Signaling Kinases

The core mechanism of action of the S6(229-239) peptide is to serve as a specific and recognizable substrate for serine/threonine kinases. By presenting the primary amino acid sequence surrounding key phosphorylation sites of the native rpS6, it allows for the direct measurement of kinase activity.

Role in the mTOR/S6K1 Signaling Pathway

The mammalian target of rapamycin (B549165) (mTOR) signaling pathway is a central regulator of cell growth and metabolism.[8] A key downstream effector of mTORC1 is the p70 S6 Kinase 1 (S6K1).[9] Upon activation by mTORC1 and PDK1, S6K1 phosphorylates rpS6, leading to enhanced translation of specific mRNAs. The S6(229-239) peptide is a well-established substrate for S6K1, making it an essential tool for studying the activity of this kinase and the overall mTOR pathway.[10][11]

Figure 2: General workflow for an in vitro kinase assay using the S6(229-239) peptide and radiolabeled ATP.

Non-Radioactive Kinase Assay (e.g., Kinase-Glo®) for ROCK2

This protocol is based on a high-throughput screening assay for ROCK2 inhibitors. [12] Materials:

-

Purified, active ROCK2 enzyme

-

S6(229-239) peptide substrate

-

Assay buffer (e.g., 50 mM HEPES pH 7.3, 10 mM MgCl₂, 0.1% BSA, 2 mM DTT)

-

ATP

-

Kinase-Glo® Luminescent Kinase Assay Kit (Promega)

-

White, opaque 384-well plates

-

Luminometer

Procedure:

-

Dispense a solution containing ATP and the S6(229-239) peptide in assay buffer into the wells of a 384-well plate.

-

Add test compounds (potential inhibitors) or vehicle control (e.g., DMSO).

-

Initiate the enzymatic reaction by adding the ROCK2 enzyme solution.

-

Incubate the plate at room temperature (e.g., 25°C) for a defined period (e.g., 60 minutes).

-

Add the Kinase-Glo® reagent to each well. This reagent simultaneously stops the kinase reaction and measures the remaining ATP via a luciferase-based reaction.

-

Incubate for a short period (e.g., 10 minutes) to stabilize the luminescent signal.

-

Measure the luminescence using a plate-reading luminometer. The luminescent signal is inversely proportional to the kinase activity.

Conclusion

The S6(229-239) peptide is a versatile and powerful tool for the investigation of kinase-mediated signaling pathways. Its mechanism of action as a specific substrate for S6K1, PKC, and ROCK, among others, allows for the direct and quantitative assessment of their enzymatic activity. The experimental protocols detailed in this guide provide a framework for utilizing this peptide in various research and drug discovery applications, from basic characterization of kinase function to high-throughput screening for novel inhibitors. The continued use of the S6(229-239) peptide will undoubtedly contribute to a deeper understanding of the complex regulatory networks that govern cell growth, proliferation, and metabolism.

References

- 1. newtonlab.ucsd.edu [newtonlab.ucsd.edu]

- 2. Protocol for phospho-SrcKD: rPTPεD1 complex preparation and BLI binding assays to demonstrate their exosite interface - PMC [pmc.ncbi.nlm.nih.gov]

- 3. espace.library.uq.edu.au [espace.library.uq.edu.au]

- 4. S6 Kinase Substrate (229-239) [anaspec.com]

- 5. S6 Kinase Substrate (229-239) | Products | MoBiTec - a BIOZOL Brand [mobitec.com]

- 6. Development of an intracellularly acting inhibitory peptide selective for PKN - PMC [pmc.ncbi.nlm.nih.gov]

- 7. S6 Kinase Substrate (229-239) - AnaSpec [bioscience.co.uk]

- 8. mTOR signaling in growth control and disease - PMC [pmc.ncbi.nlm.nih.gov]

- 9. medchemexpress.com [medchemexpress.com]

- 10. S6 Kinase Substrate (229-239). Life Science Products [e-lspi.com]

- 11. S6 Kinase Substrate (229-239), Amide, Biotinalyted - 1 mg [eurogentec.com]

- 12. hts.scripps.ufl.edu [hts.scripps.ufl.edu]

An In-depth Technical Guide to the Structure of S6 Ribosomal Protein Peptide 229-239

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the structural characteristics and functional significance of the peptide sequence 229-239 of the human 40S ribosomal protein S6 (RPS6). Given the absence of a high-resolution experimental structure for this specific peptide, this document focuses on its primary structure, its context within the larger ribosomal subunit, its critical role as a hub for post-translational modifications, and the experimental methodologies required for its structural elucidation.

Introduction: The Regulatory Hub of the Ribosome

The 40S ribosomal protein S6 (RPS6) is a crucial component of the small ribosomal subunit, playing a key role in the initiation of protein synthesis.[1][2] While the core of the protein is integral to the ribosome's structure, its C-terminal tail, which includes the 229-239 peptide region, serves as a primary site for regulation through phosphorylation. This region is a convergence point for major signaling pathways that control cell growth, proliferation, and metabolism, making it a subject of intense research and a potential target for therapeutic intervention. The peptide sequence 229-239, in particular, contains key serine residues that are phosphorylated by a variety of kinases in response to mitogenic and other cellular signals.[1][3][4]

Primary Structure and Physicochemical Properties

The canonical amino acid sequence of the human RPS6 protein comprises 249 residues.[2] The specific peptide segment from residue 229 to 239 has the following sequence:

Ala-Lys-Arg-Arg-Arg-Leu-Ser-Ser-Leu-Arg-Ala

This sequence is highly conserved across mammalian species. Its physicochemical properties, derived from its amino acid composition, are summarized in the table below. The high content of basic residues (Lys, Arg) gives the peptide a significant positive charge at physiological pH and a high isoelectric point.

| Property | Value |

| Sequence | AKRRRLSSLRA |

| Molecular Weight | 1314.6 g/mol |

| Isoelectric Point (pI) | 12.0 (Estimated) |

| Net Charge at pH 7.4 | +4 (Estimated) |

| Amino Acid Composition | Ala: 2, Arg: 4, Lys: 1, Leu: 2, Ser: 2 |

Structural Context and Intrinsic Disorder

In the context of the fully assembled human 40S ribosomal subunit, RPS6 is located at the interface with the 60S subunit, near the mRNA exit channel. High-resolution cryo-electron microscopy and X-ray crystallography structures of the human 40S subunit (e.g., PDB IDs: 5VYC, 7R4X) reveal the core of the RPS6 protein.[5][6] However, the C-terminal tail, including the 229-239 region, is frequently unresolved in these structures. This lack of defined electron density is strong evidence that this region is intrinsically disordered, meaning it does not adopt a stable, single conformation.[2]

This intrinsic disorder is a key functional characteristic. It allows the peptide to remain accessible to various kinases and phosphatases and to potentially adopt different conformations upon binding to its regulatory partners or upon phosphorylation.

Post-Translational Modification: A Phosphorylation Hotspot

The 229-239 peptide and its flanking regions are the primary sites of RPS6 phosphorylation. This process is hierarchical and is stimulated by numerous signaling pathways, most notably the PI3K/AKT/mTOR pathway.[4] Phosphorylation of these sites is widely used as a readout for the activation of this critical signaling cascade.[4]

The table below summarizes the key phosphorylation sites within and immediately C-terminal to the 229-239 peptide.

| Residue | Kinase(s) | Functional Significance |

| Ser235 | S6K1/2, RSK, PKA, PKC, PKG, DAPK | Facilitates assembly of the pre-initiation complex; phosphorylation is hierarchical.[3][4][7][8] |

| Ser236 | S6K1/2, RSK, PKA, PKC, PKG, DAPK | Primary phosphorylation site, often preceding phosphorylation of other serines.[3][4][7][8] |

| Ser240 | S6K1/2 | Contributes to the full phosphorylation state of RPS6.[1][4] |

| Ser244 | S6K1/2 | Contributes to the full phosphorylation state of RPS6.[1][4] |

| Ser247 | S6K1/2, Casein Kinase 1 (CK1) | A fifth phosphorylation site whose regulation is less characterized.[1][4] |

Signaling Pathway to RPS6 Phosphorylation

The phosphorylation of RPS6 peptide 229-239 is a downstream event of the PI3K/AKT/mTORC1 signaling pathway. This pathway is activated by growth factors and mitogens. The following diagram illustrates this key regulatory cascade.

Caption: The mTORC1 signaling pathway leading to phosphorylation of RPS6 peptide 229-239.

Experimental Protocols for Structural Determination

Determining the three-dimensional structure of the flexible RPS6 229-239 peptide requires a multi-step approach, starting from chemical synthesis and culminating in biophysical analysis. As no definitive structure exists, the following represents a standard, detailed workflow for such an endeavor.

Experimental Workflow Diagram

Caption: General experimental workflow for determining the 3D structure of a synthetic peptide.

Peptide Synthesis and Purification

The RPS6 229-239 peptide would first be synthesized chemically.

-

Synthesis:

-

Method: Automated solid-phase peptide synthesis (SPPS) using Fmoc (9-fluorenylmethyloxycarbonyl) chemistry is the standard method.[9][10]

-

Resin: A Rink Amide resin is suitable for producing a C-terminally amidated peptide, or a Wang resin for a C-terminal carboxylic acid.[10]

-

Cycle: The synthesis involves sequential cycles of:

-

Fmoc Deprotection: Removal of the Fmoc group from the N-terminal amino acid using a base, typically 20% piperidine (B6355638) in dimethylformamide (DMF).[9]

-

Amino Acid Coupling: Activation of the next Fmoc-protected amino acid using a coupling agent (e.g., HBTU, HATU) and a base (e.g., DIPEA) in DMF, followed by addition to the resin.[11]

-

Washing: Thorough washing with DMF and dichloromethane (B109758) (DCM) between steps.[11]

-

-

-

Cleavage and Deprotection:

-

Once synthesis is complete, the peptide is cleaved from the resin, and the amino acid side-chain protecting groups are removed simultaneously.

-

Reagent: A cleavage cocktail, typically containing trifluoroacetic acid (TFA) as the strong acid, with scavengers like water, triisopropylsilane (B1312306) (TIS), and phenol (B47542) to protect sensitive residues.[9]

-

-

Purification and Quality Control:

-

Purification: The crude peptide is purified using reverse-phase high-performance liquid chromatography (RP-HPLC). A C18 column with a water/acetonitrile gradient containing 0.1% TFA is commonly used.

-

Quality Control: The purity and identity of the final peptide product are confirmed by analytical HPLC and mass spectrometry (e.g., MALDI-TOF or ESI-MS).[9] A purity of >95% is required for structural studies.[12]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful technique for studying the structure and dynamics of flexible peptides in solution.[13][14]

-

Sample Preparation:

-

The purified, lyophilized peptide is dissolved in a buffered solution (e.g., 90% H₂O / 10% D₂O) to a concentration of 1-5 mM.[15] The pH is adjusted to be slightly acidic (e.g., pH 5.0-6.0) to slow the exchange of amide protons with the solvent.

-

The D₂O provides a lock signal for the NMR spectrometer.

-

-

Data Acquisition:

-

A series of one- and two-dimensional NMR experiments are performed on a high-field spectrometer (≥600 MHz).

-

¹H 1D Spectrum: Provides an initial overview of the sample's complexity and purity.

-

TOCSY (Total Correlation Spectroscopy): Identifies protons that are part of the same amino acid spin system.

-

NOESY (Nuclear Overhauser Effect Spectroscopy): Detects protons that are close in space (<5 Å), providing the distance restraints crucial for 3D structure calculation.

-

¹H-¹⁵N HSQC (Heteronuclear Single Quantum Coherence): If the peptide is isotopically labeled with ¹⁵N, this experiment provides a fingerprint of the peptide, with one peak for each N-H bond.

-

-

Structure Calculation:

-

Assignments: Resonances in the NMR spectra are assigned to specific protons in the peptide sequence.

-

Restraint Generation: NOESY cross-peaks are converted into upper-limit distance restraints between pairs of protons.

-

Computation: Structure calculation software (e.g., CYANA, XPLOR-NIH) is used to generate an ensemble of 3D structures that are consistent with the experimental restraints. The final result is typically represented as a bundle of superimposed structures, reflecting the peptide's conformational flexibility.[16]

-

X-ray Crystallography

While challenging for a short, flexible peptide, crystallization can provide a high-resolution snapshot of a single conformation.

-

Crystallization Strategy:

-

Direct crystallization of the peptide is unlikely to succeed due to its flexibility.

-

Co-crystallization: A more viable approach is to co-crystallize the peptide with a binding partner that stabilizes a single conformation, such as:

-

The kinase domain of S6K1.

-

A monoclonal antibody fragment (Fab) that specifically recognizes the peptide.

-

-

Soaking: An alternative is to grow crystals of the binding partner alone and then soak them in a solution containing a high concentration of the peptide.[17]

-

-

Crystallization Screening:

-

Method: Vapor diffusion (either hanging drop or sitting drop) is the most common method.[18][19] A small drop containing the protein-peptide complex is equilibrated against a larger reservoir of a precipitant solution.

-

Conditions: A wide range of conditions (pH, precipitant type and concentration, salts, additives) are screened using commercially available kits.

-

-

Data Collection and Structure Determination:

-

X-ray Diffraction: A suitable crystal is harvested, cryo-protected, and exposed to a high-intensity X-ray beam at a synchrotron source.[20]

-

Data Processing: The diffraction pattern is processed to determine the unit cell dimensions and the intensities of the reflections.

-

Phasing and Refinement: The electron density map is calculated, and a 3D model of the protein-peptide complex is built and refined to best fit the experimental data.[20]

-

Conclusion

The S6 ribosomal protein peptide 229-239 is a short but functionally critical segment of a major ribosomal protein. While its structure is not defined by a single static conformation, its intrinsic flexibility is paramount to its function as a dynamic regulatory hub. This region integrates signals from key cellular pathways, primarily through hierarchical phosphorylation, to influence protein synthesis and cell growth. Elucidating its conformational ensemble, particularly in its phosphorylated and kinase-bound states, through advanced techniques like NMR spectroscopy and co-crystallography, remains a key goal for understanding the intricate regulation of the ribosome and for the development of targeted therapeutics against diseases characterized by dysregulated mTOR signaling.

References

- 1. Ribosomal Protein S6 Phosphorylation Is Involved in Novelty-Induced Locomotion, Synaptic Plasticity and mRNA Translation - PMC [pmc.ncbi.nlm.nih.gov]

- 2. uniprot.org [uniprot.org]

- 3. GeneCards Commercial Trial - LifeMap Sciences [lifemapsc.com]

- 4. Frontiers | Ribosomal Protein S6 Phosphorylation in the Nervous System: From Regulation to Function [frontiersin.org]

- 5. rcsb.org [rcsb.org]

- 6. rcsb.org [rcsb.org]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. Peptide Synthesis [bio-protocol.org]

- 10. researchgate.net [researchgate.net]

- 11. benchchem.com [benchchem.com]

- 12. creative-biostructure.com [creative-biostructure.com]

- 13. NMR Spectroscopy in the Conformational Analysis of Peptides: An Overview - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. NMR Spectroscopy of Peptides and Proteins | Springer Nature Experiments [experiments.springernature.com]

- 15. Protein & Peptide NMR Spectroscopy : Practical Aspects [saromics.com]

- 16. chem.uzh.ch [chem.uzh.ch]

- 17. journals.iucr.org [journals.iucr.org]

- 18. A Newcomer’s Guide to Peptide Crystallography - PMC [pmc.ncbi.nlm.nih.gov]

- 19. researchgate.net [researchgate.net]

- 20. X-ray crystallography - Wikipedia [en.wikipedia.org]

The Role of S6(229-239) in Cellular Signaling: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The phosphorylation of the ribosomal protein S6 (rpS6), a key component of the 40S ribosomal subunit, is a critical event in the regulation of cell growth, proliferation, and metabolism. A highly conserved region within rpS6, spanning amino acids 229-239, serves as a crucial substrate for a multitude of kinases, placing it at the crossroads of several essential signaling pathways. This technical guide provides an in-depth exploration of the signaling networks converging on S6(229-239), detailed experimental methodologies for its study, and quantitative data to facilitate comparative analysis.

Core Signaling Pathways Involving S6(229-239)

The S6(229-239) peptide contains multiple serine residues that are hierarchically phosphorylated in response to various stimuli, including growth factors, nutrients, and mitogens. The phosphorylation status of this region is a key indicator of cellular metabolic activity and is primarily regulated by the PI3K-AKT-mTOR and RAS-ERK signaling pathways.

The PI3K/AKT/mTOR Pathway

A central regulator of cell growth, the PI3K/AKT/mTOR pathway is a primary upstream cascade leading to the phosphorylation of S6. Upon activation by growth factors, this pathway culminates in the activation of the p70 S6 Kinase (S6K), which directly phosphorylates multiple serine residues within the S6(229-239) region. This phosphorylation event is associated with an increase in the translation of a specific subset of mRNAs, known as 5' TOP (terminal oligopyrimidine tract) mRNAs, which encode for ribosomal proteins and other components of the translational machinery.

The RAS/MEK/ERK Pathway

The RAS/MEK/ERK pathway, also known as the MAPK pathway, is another critical signaling cascade that converges on S6 phosphorylation. Mitogenic stimuli activate this pathway, leading to the activation of ERK (Extracellular signal-Regulated Kinase) and RSK (Ribosomal S6 Kinase), which can also phosphorylate S6, often in concert with the PI3K/AKT/mTOR pathway. This highlights a significant crosstalk between these two major signaling networks in regulating protein synthesis.

Other Kinases Targeting S6(229-239)

Beyond the canonical S6K and RSK, other kinases have been identified to phosphorylate the S6(229-239) region, suggesting a broader role for S6 phosphorylation in diverse cellular processes. These include:

-

Protein Kinase C (PKC): Certain isoforms of PKC can phosphorylate S6, indicating a role for S6 in pathways regulated by diacylglycerol and calcium.

-

Rho-Kinase (ROCK): This kinase, a key regulator of the actin cytoskeleton, has been shown to phosphorylate S6, suggesting a link between cell structure and protein synthesis.[1]

-

Protein Kinase N (PKN): PKN, another downstream effector of Rho GTPases, can also phosphorylate S6, further solidifying the connection between cytoskeletal dynamics and translational control.[2]

Quantitative Data on S6(229-239) Phosphorylation

The following tables summarize key quantitative data related to the phosphorylation of the S6(229-239) peptide by various kinases. This data is essential for understanding the substrate specificity and enzymatic efficiency of these reactions.

Table 1: Michaelis-Menten Constants (Km) for S6(229-239) Peptide Phosphorylation

| Kinase | S6(229-239) Peptide Variant | Km (µM) | Notes |

| S6 Kinase | Wild-type | ~0.5 | Predominantly phosphorylates Ser236.[3] |

| Protein Kinase C | Wild-type | - | Basic residues on both sides of the phosphorylation site influence kinetics.[3] |

| Protein Kinase C | [Ala238]S6(229-239) | - | Switches preferred phosphorylation site from Ser236 to Ser235.[3] |

| p90rsk | Wild-type | - | Nearly identical phosphopeptide maps to S6 kinase II.[3] |

| PAK-1 | Wild-type | - | A major liver protein-activated kinase.[3] |

| Rho-Kinase 2 (Rock2) | Wild-type | - | Used in a high-throughput screening assay.[1] |

| PKN | Wild-type | - | A preferred substrate for PKN.[2] |

Table 2: Effects of Amino Acid Substitutions on S6(229-239) Phosphorylation

| Peptide Variant | Effect on Km | Fold Increase in Km | Notes |

| [Ala235]S6(229-239) | Increase | 20-fold | Dramatic effect on kinase affinity.[3] |

| [Ala236]S6(229-239) | Increase | 800-fold | Highlights the importance of Ser236 for recognition.[3] |

| [Ala238]S6(229-239) | - | - | Little detectable phosphorylation of Ser236. Arg238 is a major specificity determinant.[3] |

Experimental Protocols for Studying S6(229-239) Phosphorylation

Accurate assessment of S6(229-239) phosphorylation is crucial for dissecting its role in cell signaling. Below are detailed methodologies for key experiments.

In Vitro Kinase Assay using [γ-³²P]ATP

This classic method directly measures the incorporation of a radiolabeled phosphate (B84403) onto the S6 peptide by a specific kinase.

Workflow:

Detailed Protocol:

-

Reaction Setup: In a microcentrifuge tube, combine the purified kinase, the synthetic S6(229-239) peptide substrate, kinase buffer (e.g., 20 mM Tris-HCl, pH 7.5), and MgCl₂ (e.g., 8 mM). The final volume is typically 20-50 µL.

-

Initiation: Start the reaction by adding [γ-³²P]ATP (e.g., 2 µCi).

-

Incubation: Incubate the reaction mixture at 30°C for a defined period (e.g., 5-30 minutes), ensuring the reaction is in the linear range.

-

Termination: Stop the reaction by spotting a portion of the reaction mixture onto P81 phosphocellulose paper and immersing it in phosphoric acid.

-

Washing: Wash the P81 papers multiple times with phosphoric acid to remove unincorporated [γ-³²P]ATP.

-

Quantification: Measure the amount of ³²P incorporated into the peptide using a scintillation counter.

Non-Radioactive Kinase Assay (e.g., Kinase-Glo®)

This method measures kinase activity by quantifying the amount of ATP remaining in the reaction after the kinase reaction. It is a high-throughput compatible alternative to radioactive assays.

Workflow:

Detailed Protocol:

-

Reaction Setup: In a multi-well plate (e.g., 384-well), dispense a solution containing the kinase, S6(229-239) peptide, ATP, and an appropriate assay buffer (e.g., 50 mM HEPES pH 7.3, 10 mM MgCl₂, 0.1% BSA, 2 mM DTT).[1]

-

Compound Addition: Add test compounds (e.g., potential inhibitors) or controls (e.g., DMSO).

-

Incubation: Incubate the plate at room temperature to allow the kinase reaction to proceed.

-

Detection: Add a luciferase-based ATP detection reagent (e.g., Kinase-Glo®). This reagent simultaneously stops the kinase reaction and initiates a luminescent reaction that is proportional to the amount of remaining ATP.

-

Measurement: Measure the luminescent signal using a plate reader. A lower signal indicates higher kinase activity (more ATP consumed).

Conclusion

The S6(229-239) region is a critical nexus for multiple signaling pathways that regulate fundamental cellular processes. Its phosphorylation status serves as a sensitive readout for the activity of key kinase cascades, making it an important focus for both basic research and drug development. The methodologies and quantitative data presented in this guide provide a solid foundation for researchers to investigate the intricate roles of S6 phosphorylation in health and disease. Further exploration of the upstream regulators and downstream consequences of S6(229-239) phosphorylation will undoubtedly unveil new therapeutic targets and a deeper understanding of cellular physiology.

References

An In-depth Technical Guide to the Biological Significance of the S6(229-239) Region

Affiliation: Google Research

Abstract

The designation "S6(229-239)" can refer to two distinct but related entities in cellular biology and biochemical research, leading to potential ambiguity. Primarily, it relates to the critical activation loop of the 70-kDa ribosomal protein S6 kinase 1 (S6K1), where the phosphorylation of Threonine 229 (Thr229) is an indispensable event for its activation. Secondly, it refers to a synthetic peptide derived from the C-terminal region of the 40S ribosomal protein S6 (RPS6), specifically residues 229-239, which serves as a potent substrate for S6K1 and other kinases in vitro. This guide provides a comprehensive technical overview of both aspects, with a primary focus on the pivotal role of S6K1 Thr229 phosphorylation within the mTOR signaling network—a central regulator of cell growth, proliferation, and metabolism. This document details the signaling pathways, presents quantitative data from kinase assays, outlines key experimental methodologies, and provides visual diagrams to elucidate complex processes for researchers, scientists, and professionals in drug development.

Introduction: Clarifying "S6(229-239)"

The sequence S6(229-239) is most critically understood in the context of the p70 Ribosomal Protein S6 Kinase 1 (S6K1) . Within this kinase, the residue Threonine 229 (Thr229) lies in the activation loop (T-loop) of the kinase domain. The phosphorylation of this specific residue is an absolute requirement for the enzymatic activity of S6K1.[1][2] Its regulation is a cornerstone of the mTOR signaling pathway.

Separately, a synthetic peptide with the sequence corresponding to amino acids 229-239 of the 40S Ribosomal Protein S6 (RPS6) is widely used as a substrate in kinase assays.[3][4][5] This peptide contains key serine residues (Ser235 and Ser236) that are phosphorylated by activated S6K1.[4][5] This guide will first explore the profound biological role of S6K1 Thr229 phosphorylation and then discuss the utility of the RPS6(229-239) peptide as a research tool.

The S6K1 Activation Pathway: The Central Role of Thr229 Phosphorylation

S6K1 is a serine/threonine kinase that plays a crucial role in regulating cell growth, protein synthesis, and metabolism.[6][7] Its activation is a complex, multi-step process involving hierarchical phosphorylation events, primarily orchestrated by the mTOR (mammalian Target of Rapamycin) signaling pathway.

Full activation of S6K1 requires phosphorylation at several key sites. Among the most critical is Thr229 in the T-loop, which is phosphorylated by the phosphoinositide-dependent kinase 1 (PDK1).[1][6][8] This phosphorylation event is essential; mutation of Thr229 to a non-phosphorylatable residue like alanine (B10760859) (T229A) renders the S6K1 enzyme inactive.[1]

The activation of S6K1 is generally understood to follow a sequence of events stimulated by growth factors like insulin (B600854):

-

PI3K/Akt Pathway Activation: Growth factor signaling activates the PI3K/Akt pathway, which in turn activates mTOR Complex 1 (mTORC1).

-

mTORC1-mediated Phosphorylation: mTORC1 phosphorylates S6K1 at several sites, most notably Threonine 389 (Thr389) in the hydrophobic motif.[1][9]

-

PDK1-mediated Phosphorylation: The phosphorylation of Thr389 is thought to facilitate the subsequent phosphorylation of Thr229 by PDK1, leading to the full activation of S6K1.[1][9]

There are two predominant models for the sequence of these final two phosphorylation events:

-

Model 1 (Conventional): mTORC1 phosphorylation of Thr389 occurs first, creating a docking site for PDK1, which then phosphorylates Thr229.[1][6][9]

-

Model 2 (Alternative): PDK1-mediated phosphorylation of Thr229 can occur prior to, or independently of, Thr389 phosphorylation, although the former enhances the latter.[1][6][9]

Regardless of the precise order, both phosphorylation events are indispensable for maximal S6K1 activity in response to mitogenic signals.[1][6]

Signaling Pathway Diagram

Caption: S6K1 Activation via mTORC1 and PDK1 Pathway.

Quantitative Data: S6(229-239) Peptide as a Kinase Substrate

The synthetic peptide corresponding to RPS6 residues 229-239 is an excellent tool for in vitro kinase assays. Its phosphorylation kinetics have been studied with various kinases and with alanine substitutions to probe the importance of specific residues. The data highlight the critical role of basic residues (Arginine) surrounding the phosphorylation sites (Ser235/Ser236) for kinase recognition.

| Substrate Peptide | Kinase | Apparent Km (µM) | Key Findings | Reference |

| S6-(229-239) | Protease-Activated Kinase (PAK-1) | ~0.5 | A highly potent substrate with phosphorylation predominantly on Ser236. | [4] |

| [Ala235]S6(229-239) | PAK-1 | 10 - 100 (20-fold increase) | Alanine substitution of Ser235 dramatically increases Km, indicating its importance for binding/recognition. | [4][5] |

| [Ala236]S6(229-239) | PAK-1 | ~400 (800-fold increase) | Alanine substitution of the primary phosphorylation site Ser236 severely impairs kinase activity. | [4][5] |

| [Ala238]S6(229-239) | PAK-1 | Increased Km | Substitution of Arg238 reduces Vmax and switches the preferred phosphorylation site from Ser236 to Ser235. | [4][5] |

| S6-(229-239) | Protein Kinase N1 (PKN1) | 3.6 | Demonstrates that this peptide is a substrate for other AGC family kinases. | [10] |

Experimental Protocols

Investigating the phosphorylation of S6K1 at Thr229 and its substrate RPS6 involves several standard molecular biology techniques.

Protocol: Western Blotting for Phospho-S6K1 (Thr229)

This method is used to detect and quantify the phosphorylation status of S6K1 in cell lysates.

-

Cell Lysis: Cells are treated with stimuli (e.g., growth factors) or inhibitors (e.g., rapamycin) for desired times. Cells are then washed with ice-cold PBS and lysed in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Protein Quantification: The total protein concentration of each lysate is determined using a BCA or Bradford assay to ensure equal loading.

-

SDS-PAGE: Equal amounts of protein (e.g., 20-30 µg) are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Protein Transfer: Proteins are transferred from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.

-

Blocking: The membrane is blocked for 1 hour at room temperature in a blocking buffer (e.g., 5% non-fat milk or BSA in Tris-buffered saline with 0.1% Tween-20 (TBST)) to prevent non-specific antibody binding.

-

Primary Antibody Incubation: The membrane is incubated overnight at 4°C with a primary antibody specific for phosphorylated S6K1 at Thr229 (e.g., anti-p-S6K1 (Thr229)). A separate blot is incubated with an antibody against total S6K1 as a loading control.

-

Washing and Secondary Antibody Incubation: The membrane is washed with TBST and then incubated for 1 hour at room temperature with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

Detection: After further washing, the signal is detected using an enhanced chemiluminescence (ECL) substrate and imaged. The band intensity is quantified using densitometry software.

Caption: Western Blotting Workflow for Phospho-Proteins.

Protocol: In Vitro Kinase Assay using S6(229-239) Peptide

This assay measures the activity of a purified kinase (e.g., S6K1) using the synthetic S6 peptide.

-

Reaction Setup: A reaction mixture is prepared in a kinase buffer containing purified active kinase, the S6(229-239) peptide substrate, and ATP (often radiolabeled [γ-³²P]ATP for detection).

-

Incubation: The reaction is incubated at 30°C for a specified time (e.g., 20-30 minutes).

-

Reaction Termination: The reaction is stopped by adding a stop solution (e.g., phosphoric acid) or by spotting the mixture onto phosphocellulose paper.

-

Washing: The phosphocellulose paper is washed extensively to remove unincorporated [γ-³²P]ATP.

-

Quantification: The amount of ³²P incorporated into the peptide is measured using a scintillation counter. This reflects the kinase activity. Alternatively, non-radioactive methods using phospho-specific antibodies and ELISA can be employed.

Caption: In Vitro Kinase Assay Workflow.

Biological Role and Downstream Effects

The activation of S6K1, marked by Thr229 phosphorylation, initiates a cascade of downstream events critical for cellular function:

-

Protein Synthesis: Activated S6K1 phosphorylates several components of the translational machinery. Its namesake substrate, RPS6, is phosphorylated on multiple C-terminal serines (including Ser235, Ser236, Ser240, Ser244, and Ser247).[11][12][13] This is thought to facilitate the translation of a specific subset of mRNAs, known as 5'TOP mRNAs, which encode ribosomal proteins and other components of the translation apparatus. S6K1 also phosphorylates eIF4B, enhancing the activity of the eIF4F cap-binding complex.[6][14]

-

Cell Growth and Size: By promoting the synthesis of proteins and ribosomes, S6K1 is a key driver of increases in cell size (hypertrophy).[6][7][15]

-

Metabolism: S6K1 signaling is involved in glucose homeostasis and adipocyte metabolism.[1]

-

Feedback Loops: Activated S6K1 participates in a negative feedback loop by phosphorylating insulin receptor substrate-1 (IRS-1), leading to its degradation and a dampening of the upstream insulin/PI3K signaling pathway.[9]

Dysregulation of the S6K1 signaling axis is implicated in numerous diseases, including cancer, diabetes, and obesity, making it a significant target for drug development.[1][16]

Conclusion

The S6(229-239) sequence holds dual significance in molecular and cellular biology. In the context of S6K1, the phosphorylation of Threonine 229 within its activation loop is a non-negotiable step for its function, positioning it as a critical nexus in the mTOR signaling pathway that governs fundamental cellular processes like growth and protein synthesis. Concurrently, the synthetic peptide derived from the 229-239 region of ribosomal protein S6 provides an invaluable tool for the biochemical dissection of kinase activity and substrate specificity. A thorough understanding of the regulation surrounding this site is paramount for researchers in cell biology and for professionals developing therapeutics targeting the mTOR pathway.

References

- 1. portlandpress.com [portlandpress.com]

- 2. Regulation of an activated S6 kinase 1 variant reveals a novel mammalian target of rapamycin phosphorylation site - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. medchemexpress.com [medchemexpress.com]

- 4. CAS:72-19-5 - FACTA Search [nactem.ac.uk]

- 5. Determinants of multi-site phosphorylation of peptide analogues of ribosomal protein S6 by novel protease-activated protein kinases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. scispace.com [scispace.com]

- 7. The S6 kinase signaling pathway in the control of development and growth - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Mechanism of PDK1-catalyzed Thr-229 phosphorylation of the S6K1 protein kinase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. portlandpress.com [portlandpress.com]

- 10. pubs.acs.org [pubs.acs.org]

- 11. Physiological roles of ribosomal protein S6: one of its kind - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Ribosomal Protein S6 Phosphorylation: Four Decades of Research - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Ribosomal Protein S6 Phosphorylation Is Involved in Novelty-Induced Locomotion, Synaptic Plasticity and mRNA Translation - PMC [pmc.ncbi.nlm.nih.gov]

- 14. mTOR signaling at the crossroads of environmental signals and T-cell fate decisions - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Ribosomal Protein S6: A Potential Therapeutic Target against Cancer? [mdpi.com]

- 16. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

The Interaction of S6(229-239) with Protein Kinase C: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the interaction between the ribosomal protein S6-derived peptide, S6(229-239), and Protein Kinase C (PKC). The S6(229-239) peptide serves as a key substrate for studying PKC activity, and understanding this interaction is crucial for dissecting cellular signaling pathways and for the development of novel therapeutics targeting PKC. This document summarizes key quantitative data, details relevant experimental protocols, and visualizes the associated signaling and experimental workflows.

Quantitative Data Summary

The phosphorylation of the S6(229-239) peptide by Protein Kinase C is a well-characterized interaction. The efficiency of this phosphorylation, represented by the Michaelis constant (Kₘ), is influenced by the amino acid sequence of the peptide. Basic residues surrounding the phosphorylation site are critical for optimal substrate recognition by PKC. The following table summarizes the kinetic data for the phosphorylation of S6(229-239) and its analogues by PKC.

| Peptide Substrate | Apparent Kₘ (µM) | Key Findings |

| S6(229-239) | ~0.5 | A highly potent synthetic peptide substrate for Protein Kinase C.[1] |

| [Ala238]S6(229-239) | Increased | Substitution of Arg238 with Alanine increases the Kₘ and reduces the Vₘₐₓ approximately 6-fold. This also shifts the preferred phosphorylation site from Ser236 to Ser235.[1] |

| S6(229-239) with deletion of NH₂-terminal 3 residues (Ala229-Arg231) | Increased | Deletion of the N-terminal basic residues increases the apparent Kₘ for S6 peptide phosphorylation.[1] |

| [Ala235]S6(229-239) | Increased 20-fold | Alanine substitution of Ser235 dramatically increases the Kₘ.[2] |

| [Ala236]S6(229-239) | Increased 800-fold | Alanine substitution of Ser236, the predominant phosphorylation site, results in a massive increase in Kₘ.[2] |

Signaling Pathway

Protein Kinase C is a family of serine/threonine kinases that are central to many signal transduction cascades. The activation of PKC is a multi-step process initiated by extracellular signals. The simplified signaling pathway leading to the phosphorylation of S6, and by extension the S6(229-239) peptide, is depicted below.

Experimental Protocols

The following section details a generalized protocol for an in vitro Protein Kinase C activity assay using the S6(229-239) peptide as a substrate. This protocol is based on the principles of radioactive kinase assays, which are a common method for quantifying enzyme activity.

In Vitro PKC Kinase Assay using S6(229-239)

This protocol outlines the steps to measure the phosphorylation of the S6(229-239) peptide by PKC using a radioactive isotope, [γ-³²P]ATP.

Materials and Reagents:

-

Purified, active Protein Kinase C

-

S6(229-239) peptide substrate

-

[γ-³²P]ATP

-

Kinase Assay Buffer (e.g., 20 mM HEPES pH 7.4, 10 mM MgCl₂, 1 mM DTT)

-

Lipid Activator (e.g., Phosphatidylserine and Diacylglycerol)

-

ATP Solution

-

Stop Solution (e.g., 75 mM Phosphoric Acid)

-

P81 Phosphocellulose Paper

-

Scintillation Counter and Scintillation Fluid

Experimental Workflow:

Procedure:

-

Prepare the Reaction Mixture: In a microcentrifuge tube on ice, prepare a master mix containing the kinase assay buffer, lipid activator, S6(229-239) peptide, and purified PKC.

-

Initiate the Reaction: Start the kinase reaction by adding [γ-³²P]ATP to the reaction mixture. The final concentration of ATP should be optimized for the specific experimental conditions.

-

Incubation: Incubate the reaction tubes at 30°C for a predetermined time (e.g., 10-30 minutes). The incubation time should be within the linear range of the assay.

-

Stop the Reaction: Terminate the reaction by adding an aliquot of the reaction mixture to a tube containing the stop solution.

-

Spot onto P81 Paper: Spot a portion of the stopped reaction mixture onto a P81 phosphocellulose paper square.

-

Washing: Wash the P81 paper squares multiple times with a wash buffer (e.g., 0.75% phosphoric acid) to remove unincorporated [γ-³²P]ATP.

-

Scintillation Counting: Place the washed P81 paper in a scintillation vial with scintillation fluid and measure the incorporated radioactivity using a scintillation counter. The counts per minute (CPM) are proportional to the amount of phosphorylated S6(229-239) peptide.

Controls:

-

No Enzyme Control: A reaction mixture without PKC to determine the background level of radioactivity.

-

No Substrate Control: A reaction mixture without the S6(229-239) peptide to control for autophosphorylation of PKC.

This technical guide provides a foundational understanding of the interaction between S6(229-239) and Protein Kinase C. The provided data, protocols, and visualizations are intended to aid researchers in the design and execution of their experiments in this critical area of cell signaling research.

References

The Role of the 229-239 Region in Rho Kinase 2 (ROCK2) Activity: A Technical Guide

Audience: Researchers, scientists, and drug development professionals.

This technical guide provides an in-depth examination of the amino acid region 229-239 within the catalytic domain of human Rho Kinase 2 (ROCK2). While not commonly referred to by a specific secondary structure name like "S6," this segment is of critical importance due to its inclusion of the highly conserved DFG (Asp-Phe-Gly) motif. This motif is a pivotal regulator of kinase activity, acting as a conformational switch that governs the enzyme's catalytic competence. This document details the functional significance of this region, presents quantitative data on the impact of its mutation, outlines the experimental protocols for its study, and provides visual diagrams of the associated molecular mechanisms and experimental workflows.

The S6(229-239) Region and the DFG Motif

The 229-239 amino acid sequence is situated in the C-lobe of the ROCK2 kinase domain. Its significance stems from housing the DFG motif (residues 231-233), a sequence universally conserved across the kinome that is essential for catalysis. The conformation of this motif directly impacts the binding of ATP and the requisite Mg2+ ions.

-

DFG-in (Active) Conformation: In the active state, the aspartate (Asp231) residue points into the active site, chelating the Mg2+ ion that bridges the β- and γ-phosphates of ATP. This orientation correctly positions the ATP for phosphotransfer to the substrate. The phenylalanine (Phe232) is positioned in a hydrophobic pocket.

-

DFG-out (Inactive) Conformation: In the inactive state, the DFG motif flips, causing the Asp231 side chain to point away from the active site. This prevents proper Mg2+ coordination and disrupts the ATP-binding pocket, rendering the kinase catalytically incompetent. This "DFG-out" conformation is often stabilized by type II kinase inhibitors.

The transition between these two states is a key mechanism of kinase regulation. Understanding the role of the 229-239 region is therefore fundamental to comprehending ROCK2's catalytic cycle and to the rational design of specific inhibitors.

Quantitative Analysis of DFG Motif Mutagenesis

Site-directed mutagenesis of the DFG motif is a standard method to probe its function. Mutations in this region are almost universally inactivating, as they disrupt the precise geometry required for catalysis. While extensive kinetic tables for ROCK2 DFG mutants are not prominently featured in publicly available literature—likely because the resulting proteins are catalytically dead, making kinetic analysis difficult—the functional consequence is a drastic reduction or complete ablation of kinase activity.

For context, the following table summarizes the expected impact of mutating the key DFG residues based on functional studies of ROCK2 and homologous kinases.

| Mutation | Target Residue | Location | Anticipated Effect on Kinase Activity | Rationale |

| D231A / D231N | Aspartate | 231 (DFG Motif) | Complete loss of activity | The aspartate is essential for coordinating the catalytic Mg2+ ion. Its removal prevents proper ATP binding and orientation. |

| F232A | Phenylalanine | 232 (DFG Motif) | Significant reduction in activity | The phenylalanine residue stabilizes the active conformation by packing into a hydrophobic pocket. Its removal destabilizes the catalytic machinery. |

| G233V | Glycine (B1666218) | 233 (DFG Motif) | Drastic reduction in activity | The small glycine residue provides the conformational flexibility required for the DFG motif to switch between its "in" and "out" states. A bulkier residue like valine sterically hinders this transition and locks the kinase in an inactive state. |

Experimental Protocols

Investigating the function of the S6(229-239) region involves a multi-step workflow encompassing molecular biology, protein biochemistry, and enzymology.

Site-Directed Mutagenesis of ROCK2

This protocol describes the generation of specific point mutations within the 229-239 region in an expression vector containing the human ROCK2 kinase domain.

-

Template DNA: A plasmid containing the cDNA for the human ROCK2 kinase domain (e.g., amino acids 1-554) is used as the template.

-

Primer Design: Complementary forward and reverse primers (typically 25-45 bases in length) are designed. The primers should contain the desired mutation in the center and have a melting temperature (Tm) of ≥78°C.

-

PCR Amplification: The mutagenesis reaction is performed using a high-fidelity DNA polymerase (e.g., PfuUltra) to amplify the entire plasmid. A typical PCR cycle is:

-

Initial Denaturation: 95°C for 2 minutes.

-

18-25 Cycles:

-

Denaturation: 95°C for 30 seconds.

-

Annealing: 55-60°C for 1 minute.

-

Extension: 68°C for 1 minute per kb of plasmid length.

-

-

Final Extension: 68°C for 7 minutes.

-

-

Template Digestion: The PCR product is treated with the restriction enzyme DpnI for 1-2 hours at 37°C. DpnI specifically digests the parental, methylated template DNA, leaving only the newly synthesized, mutated plasmid.

-

Transformation: The DpnI-treated DNA is transformed into competent E. coli cells (e.g., DH5α).

-

Verification: Plasmid DNA is isolated from the resulting colonies, and the presence of the desired mutation is confirmed by Sanger sequencing.

Recombinant Protein Expression and Purification

This protocol outlines the expression and purification of the ROCK2 kinase domain from E. coli.

-

Transformation: The verified expression plasmid (e.g., pGEX or pET vector with an N-terminal GST or His6-tag) is transformed into an appropriate E. coli expression strain (e.g., BL21(DE3)).

-

Culture Growth: A single colony is used to inoculate a starter culture (e.g., 50 mL LB media with appropriate antibiotic), grown overnight at 37°C. This is then used to inoculate a larger volume (e.g., 1 L) of media. The culture is grown at 37°C with shaking until the optical density at 600 nm (OD600) reaches 0.6-0.8.

-

Induction: Protein expression is induced by adding Isopropyl β-D-1-thiogalactopyranoside (IPTG) to a final concentration of 0.1-0.5 mM. The culture is then incubated at a lower temperature (e.g., 18-25°C) for 16-20 hours to improve protein solubility.

-

Cell Lysis: Cells are harvested by centrifugation, resuspended in lysis buffer (e.g., 50 mM Tris-HCl pH 8.0, 150 mM NaCl, 1 mM DTT, protease inhibitors), and lysed by sonication or high-pressure homogenization.

-

Affinity Chromatography: The lysate is clarified by centrifugation. The supernatant is incubated with an affinity resin (e.g., Glutathione-Sepharose for GST-tags or Ni-NTA for His-tags). The resin is washed extensively, and the tagged protein is eluted using a competitive agent (e.g., reduced glutathione (B108866) or imidazole).

-

Purity Assessment: The purity of the eluted protein is assessed by SDS-PAGE. If necessary, further purification steps like ion-exchange or size-exclusion chromatography are performed. The final protein is dialyzed into a suitable storage buffer.

In Vitro Kinase Activity Assay

This protocol describes a common method to measure the catalytic activity of the purified ROCK2 kinase domain using a physiological substrate.

-

Substrate: A common substrate for ROCK2 is the Myosin Phosphatase Targeting Subunit 1 (MYPT1) or a peptide derived from it.

-

Reaction Buffer: A typical kinase reaction buffer is 50 mM Tris-HCl pH 7.5, 10 mM MgCl2, 1 mM EGTA, and 1 mM DTT.

-

Reaction Setup: The reaction is set up in a 96-well plate. Each well contains:

-

Purified ROCK2 kinase domain (wild-type or mutant) at a fixed concentration (e.g., 10 nM).

-

Substrate (e.g., 5 µM MYPT1).

-

Kinase reaction buffer.

-

-

Initiation: The reaction is initiated by the addition of ATP. For kinetic studies, a range of ATP concentrations bracketing the expected Km value is used. The final reaction volume is typically 25-50 µL. The reaction is allowed to proceed at 30°C for a set time (e.g., 30 minutes), ensuring it is within the linear range.

-

Detection: The amount of substrate phosphorylation is quantified. A common method is to use a phosphospecific antibody in an ELISA format or to use radiolabeled [γ-32P]ATP and measure the incorporation of the radiolabel into the substrate via autoradiography or scintillation counting.

-

Data Analysis: The initial reaction velocities are plotted against the ATP concentration, and the data are fitted to the Michaelis-Menten equation to determine the kinetic parameters (Km and Vmax).

Visualizing Pathways and Workflows

DFG Motif Conformational Regulation

The following diagram illustrates the pivotal role of the DFG motif in switching ROCK2 between its active and inactive states.

Experimental Workflow for S6(229-239) Analysis

The diagram below outlines the logical flow of experiments required to characterize the function of the 229-239 region.

Methodological & Application

Application Notes and Protocols for S6(229-239) Peptide Kinase Assay

For Researchers, Scientists, and Drug Development Professionals

Introduction

The 70 kDa ribosomal protein S6 kinase (p70S6K) is a critical downstream effector of the PI3K/mTOR signaling pathway, playing a pivotal role in the regulation of cell growth, proliferation, and protein synthesis. Its activity is frequently dysregulated in various diseases, including cancer and metabolic disorders, making it an attractive target for therapeutic intervention. The S6(229-239) peptide is a synthetic substrate derived from the ribosomal protein S6, a natural substrate of p70S6K. This peptide encompasses the primary phosphorylation sites and serves as a specific and efficient substrate for in vitro kinase assays.

These application notes provide detailed protocols for performing S6(229-239) peptide kinase assays using various detection methods, including luminescence, fluorescence, and radiometric approaches. The information herein is designed to guide researchers in setting up robust and reliable assays for screening potential p70S6K inhibitors and characterizing their activity.

p70S6K Signaling Pathway

The p70S6K is activated through a complex signaling cascade initiated by growth factors and nutrients. The pathway involves the activation of phosphoinositide 3-kinase (PI3K) and the subsequent activation of Akt. A key regulator of p70S6K is the mammalian target of rapamycin (B549165) (mTOR) complex 1 (mTORC1), which directly phosphorylates and activates p70S6K. Once activated, p70S6K phosphorylates multiple substrates, including the S6 ribosomal protein, leading to enhanced protein synthesis and cell growth.

Caption: The PI3K/mTOR/p70S6K signaling cascade.

Experimental Workflow for S6(229-239) Peptide Kinase Assay

The general workflow for an in vitro kinase assay using the S6(229-239) peptide involves the preparation of reagents, initiation of the kinase reaction, stopping the reaction, and subsequent detection of peptide phosphorylation. The following diagram illustrates the key steps.

Caption: General workflow for an S6(229-239) peptide kinase assay.

Experimental Protocols

Herein are detailed protocols for three common detection methods for the S6(229-239) peptide kinase assay.

Protocol 1: Luminescence-Based ATP Depletion Assay (e.g., Kinase-Glo®)

This assay measures kinase activity by quantifying the amount of ATP remaining in the reaction. A decrease in ATP corresponds to an increase in kinase activity.

Materials:

-

Recombinant active p70S6K enzyme

-

S6(229-239) peptide substrate

-

Kinase Assay Buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 2 mM DTT, 0.01% Brij-35)

-

ATP solution

-

Test compounds (potential inhibitors)

-

Luminescence-based ATP detection reagent (e.g., Kinase-Glo® Luminescent Kinase Assay, Promega)

-

White, opaque 96- or 384-well microplates

-

Luminometer

Procedure:

-

Reagent Preparation:

-

Prepare a 2X kinase assay buffer.

-

Dilute the p70S6K enzyme to a 2X working concentration in 1X kinase assay buffer. The optimal concentration should be determined empirically.

-

Prepare a 2X solution of the S6(229-239) peptide and ATP in 1X kinase assay buffer. Typical final concentrations are 10-100 µM for both, but these may require optimization.

-

Prepare serial dilutions of test compounds in 1X kinase assay buffer.

-

-

Kinase Reaction:

-

Add 5 µL of the 2X p70S6K enzyme solution to the wells of a microplate.

-

Add 2.5 µL of the test compound dilution (or buffer for control wells).

-

Initiate the reaction by adding 2.5 µL of the 2X S6(229-239) peptide/ATP solution. The final reaction volume is 10 µL.

-

Incubate the plate at 30°C for 60 minutes.

-

-

Detection:

-

Equilibrate the plate and the ATP detection reagent to room temperature.

-

Add 10 µL of the ATP detection reagent to each well.

-

Incubate at room temperature for 10 minutes to allow the luminescent signal to stabilize.

-

Measure the luminescence using a plate-reading luminometer.

-

-

Data Analysis:

-

The luminescent signal is inversely proportional to kinase activity.

-

Calculate the percent inhibition for each test compound concentration relative to control wells (with and without enzyme).

-

Plot the percent inhibition against the compound concentration to determine the IC₅₀ value.

-

Protocol 2: Fluorescence-Based Assay

This protocol describes a generic fluorescence-based kinase assay. Specific implementations may vary depending on the fluorescent probe used (e.g., fluorescently labeled peptide or a phosphospecific binding assay).

Materials:

-

Recombinant active p70S6K enzyme

-

Fluorescently labeled S6(229-239) peptide substrate or unlabeled peptide with a phosphospecific detection system

-

Kinase Assay Buffer

-

ATP solution

-

Test compounds

-

Stop solution (e.g., EDTA)

-

Fluorescence detection reagent (if applicable)

-

Black, non-binding surface 96- or 384-well microplates

-

Fluorescence plate reader

Procedure:

-

Reagent Preparation: Similar to the luminescence assay, prepare 2X solutions of the enzyme, peptide/ATP, and serial dilutions of test compounds.

-

Kinase Reaction:

-

Set up the kinase reaction as described in the luminescence protocol.

-

Incubate at 30°C for the desired time (e.g., 60 minutes).

-

-

Detection:

-

Stop the reaction by adding a stop solution containing EDTA.

-

Add the fluorescence detection reagent according to the manufacturer's instructions. This may involve an antibody that recognizes the phosphorylated peptide.

-

Incubate as required for the detection reagent.

-

Measure the fluorescence at the appropriate excitation and emission wavelengths.

-

-

Data Analysis:

-

The change in fluorescence will be proportional to the extent of peptide phosphorylation.

-

Calculate percent inhibition and determine IC₅₀ values as described previously.

-

Protocol 3: Radiometric Assay ([γ-³²P]ATP)

This classic method directly measures the incorporation of a radiolabeled phosphate (B84403) from [γ-³²P]ATP into the S6(229-239) peptide.

Materials:

-

Recombinant active p70S6K enzyme

-

S6(229-239) peptide substrate

-

Kinase Assay Buffer

-

ATP solution

-

[γ-³²P]ATP

-

Test compounds

-

Stop solution (e.g., phosphoric acid)

-

P81 phosphocellulose paper

-

Scintillation vials and scintillation cocktail

-

Scintillation counter

Procedure:

-

Reagent Preparation: Prepare reagents as for other assays, but the ATP solution will be a mix of unlabeled ATP and [γ-³²P]ATP.

-

Kinase Reaction:

-

Set up the kinase reaction in microcentrifuge tubes.

-

Incubate at 30°C for 10-30 minutes.

-

-

Detection:

-

Stop the reaction by spotting a portion of the reaction mixture onto P81 phosphocellulose paper.

-

Wash the P81 paper several times in phosphoric acid to remove unincorporated [γ-³²P]ATP.

-

Dry the P81 paper.

-

Place the paper in a scintillation vial with scintillation cocktail.

-

Measure the radioactivity using a scintillation counter.

-

-

Data Analysis:

-

The counts per minute (CPM) are directly proportional to the amount of phosphorylated peptide.

-

Calculate the specific activity of the kinase and the percent inhibition by test compounds.

-

Determine IC₅₀ values.

-

Data Presentation

The following table summarizes the inhibitory activity of known p70S6K inhibitors. The IC₅₀ values were determined using in vitro kinase assays with an S6 peptide substrate.

| Compound | Kinase Target | IC₅₀ (nM) | Assay Conditions | Reference |

| PF-4708671 | p70S6K1 | 160 | Cell-free assay with S6K1 isolated from IGF1-stimulated HEK293 cells. | [1][2][3] |

| LY2584702 | p70S6K | 4 | Cell-free, ATP-competitive assay. | [4][5] |

| Staurosporine | Pan-kinase inhibitor | ~5 | General kinase assays. |

Note on Kinetic Parameters: The Michaelis-Menten constant (Kₘ) for the S6(229-239) peptide and ATP with p70S6K can vary depending on the specific assay conditions (e.g., buffer composition, ion concentrations). It is recommended that these values be determined empirically under the specific experimental conditions being used. As a starting point, ATP and peptide concentrations in the range of their expected Kₘ values (often in the low micromolar range) are typically used for inhibitor screening.

References

Application Notes: Utilizing S6(229-239) Peptide in Biochemical Kinase Assays

Introduction

The S6(229-239) peptide is a synthetic substrate derived from the human 40S ribosomal protein S6, encompassing amino acid residues 229-239. Its sequence, typically AKRRRLSSLRA, contains a key phosphorylation site at Serine 235.[1][2] This peptide serves as a versatile tool for studying the activity of several serine/threonine kinases, most notably the p70 S6 Kinase (S6K), but also others such as Rho-associated kinase 2 (ROCK2) and Protein Kinase C (PKC).[1][3][4] Its primary application is in in vitro biochemical assays designed to measure kinase activity, screen for kinase inhibitors, and characterize enzyme kinetics.

Principle of the Assay

The most common application of the S6(229-239) peptide is in kinase activity assays that measure the consumption of adenosine (B11128) triphosphate (ATP) during the phosphorylation reaction. In this format, the kinase transfers the gamma-phosphate from ATP to the serine residue within the S6 peptide. The activity of the kinase is therefore directly proportional to the amount of ATP consumed.

A widely used detection method is the ATP-Glo or Kinase-Glo platform, which relies on a luciferase-based system.[3][4] After the kinase reaction has proceeded for a set time, a reagent containing luciferase and its substrate, luciferin, is added. The luciferase enzyme uses the remaining ATP to generate a luminescent signal. Consequently, a lower luminescent signal corresponds to higher kinase activity, as more ATP has been consumed.[3][4] This inverse relationship allows for the quantification of kinase activity and the assessment of inhibitory compounds.

Applications

-

High-Throughput Screening (HTS) for Kinase Inhibitors: The S6(229-239) peptide is an ideal substrate for HTS campaigns aimed at discovering novel inhibitors of kinases like ROCK2 and S6K.[3][4] The robustness and scalability of ATP-depletion assays make them suitable for screening large compound libraries.

-

Enzyme Kinetics and Characterization: This peptide can be used to determine key kinetic parameters of a kinase, such as the Michaelis constant (Km) for the substrate and the maximum velocity (Vmax).

-

Investigating Kinase Signaling Pathways: By providing a specific substrate, the assay allows researchers to study the activity of kinases downstream of major signaling pathways, such as the PI3K/Akt/mTOR pathway that activates S6K.[5]

Signaling Pathway

The p70 S6 Kinase (S6K1) is a critical downstream effector of the mTORC1 signaling pathway, which is a central regulator of cell growth, proliferation, and metabolism. Activation of S6K1 is a multi-step process involving hierarchical phosphorylation. Upon stimulation by growth factors like insulin, the PI3K/Akt pathway activates mTORC1. mTORC1 then phosphorylates S6K1 at a key hydrophobic motif site (Threonine 389). For maximal activation, a second phosphorylation event is required at the activation loop (Threonine 229) by the phosphoinositide-dependent kinase 1 (PDK1).[6] Once fully activated, S6K1 phosphorylates multiple substrates, including the ribosomal protein S6, to promote protein synthesis.

Experimental Protocols

Protocol 1: In Vitro Kinase Assay for ROCK2 using S6(229-239) and ATP-Depletion Readout

This protocol is adapted from high-throughput screening assays for Rho kinase 2 (ROCK2) inhibitors.[3][4]

A. Materials and Reagents

-

S6(229-239) peptide substrate

-

Recombinant active ROCK2 enzyme

-

Adenosine Triphosphate (ATP)

-

Kinase Assay Buffer: 50 mM HEPES pH 7.3, 10 mM MgCl₂, 0.1% BSA, 2 mM DTT

-

Test compounds (inhibitors) dissolved in DMSO

-

Positive Control: Y-27632 (a known ROCK2 inhibitor)

-

Negative Control: DMSO

-

Kinase-Glo® Luminescent Kinase Assay Kit (or equivalent)

-

White, opaque 384-well microtiter plates

-

Multichannel pipettes or automated liquid handler

-

Plate reader capable of measuring luminescence

B. Experimental Workflow

C. Step-by-Step Procedure

-

Prepare Reagent Mix: Prepare a solution containing ATP and S6(229-239) peptide in the kinase assay buffer. The final concentration in the reaction will be 10 µM for each. Therefore, prepare a 2X stock (20 µM ATP, 20 µM S6 peptide).

-

Dispense Reagent Mix: Dispense 5 µL of the 2X ATP/S6 peptide solution into each well of a 384-well plate.[4]

-

Add Compounds: Using an acoustic dispenser or manual pipetting, add 20 nL of test compounds, positive control (e.g., 2.12 mM Y-27632 stock), or negative control (DMSO) to the appropriate wells.[4]

-

Initiate Reaction: Prepare the ROCK2 enzyme solution in kinase assay buffer. To start the reaction, dispense 5 µL of the enzyme solution into each well. The final enzyme concentration should be 4 nM.[3][4] The total reaction volume is now 10 µL.

-

Incubation: Shake the plate gently to mix and incubate at room temperature (25°C) for 60 minutes.

-

Develop Signal: After incubation, add 10 µL of Kinase-Glo® reagent to each well to stop the kinase reaction and initiate the luminescent signal generation.

-

Read Plate: Incubate the plate for an additional 10 minutes at room temperature to stabilize the luminescent signal. Measure the luminescence using a plate reader.

D. Data Analysis

-

Background Subtraction: Subtract the average signal from wells containing all reagents except the enzyme (no-enzyme control).

-

Calculate Percent Inhibition: Use the following formula: % Inhibition = 100 x (1 - [(Signalcompound - Signal100% inhib) / (Signal0% inhib - Signal100% inhib)])

-

Signalcompound: Signal from a well with a test compound.

-

Signal100% inhib: Average signal from positive control wells (e.g., Y-27632).

-

Signal0% inhib: Average signal from negative control wells (DMSO).

-

-

Dose-Response Curves: For active compounds, plot percent inhibition against a range of compound concentrations to determine the IC₅₀ value (the concentration at which 50% of kinase activity is inhibited).

Data Presentation

The following table summarizes the key quantitative parameters for the described ROCK2 inhibition assay protocol.

| Parameter | Value | Unit | Reference(s) |

| Reagents | |||

| S6(229-239) Peptide | 10 (final) | µM | [3][4] |

| ATP | 10 (final) | µM | [3][4] |

| ROCK2 Enzyme | 4 (final) | nM | [3][4] |

| Y-27632 (Positive Control) | Varies (for dose-response) | µM | [3][4] |

| Assay Conditions | |||

| Total Reaction Volume | 10 | µL | [4] |

| Kinase Reaction Time | 60 | minutes | [4] |

| Temperature | 25 | °C | [4] |

| Plate Format | |||

| Plate Type | 384-well | - | [4] |

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. S6 Kinase Substrate (229-239) [anaspec.com]

- 3. AID 604 - Primary biochemical high-throughput screening assay for inhibitors of Rho kinase 2 (Rhok2) - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. hts.scripps.ufl.edu [hts.scripps.ufl.edu]

- 5. Beyond controlling cell size: functional analyses of S6K in tumorigenesis - PMC [pmc.ncbi.nlm.nih.gov]

- 6. portlandpress.com [portlandpress.com]

Application Notes and Protocols for S6(229-239) Substrate in In Vitro Kinase Studies

For Researchers, Scientists, and Drug Development Professionals

Introduction